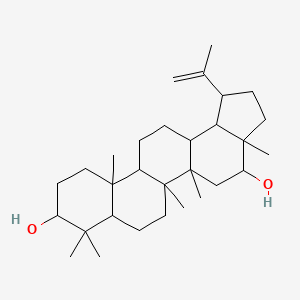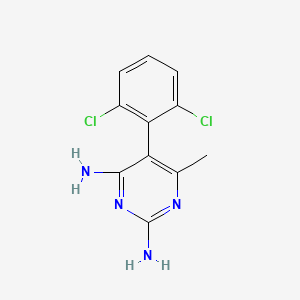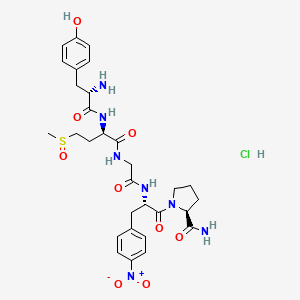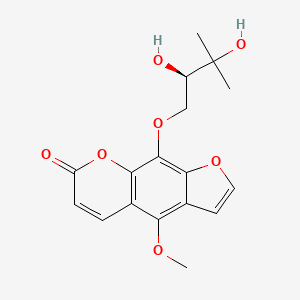
Calenduladiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of calenduladiol typically involves the extraction of triterpenoids from Calendula officinalis flowers. Various extraction methods such as homogenizer-assisted extraction, maceration, Soxhlet extraction, and ultrasound-assisted extraction are employed, with methanol being a common solvent . The extracted compounds are then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Calendula officinalis using optimized extraction methods to maximize yield. The process includes drying the plant material, followed by solvent extraction and purification through column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Calenduladiol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized derivatives, such as 30-oxo-calenduladiol.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure, enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: 30-oxo-calenduladiol.
Reduction: Various reduced forms of this compound with modified functional groups.
Substitution: Derivatives with new functional groups enhancing biological activity.
Aplicaciones Científicas De Investigación
Calenduladiol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of calenduladiol involves its interaction with various molecular targets and pathways. For instance, 30-oxo-calenduladiol acts as a CCR5 antagonist, inhibiting the entry of HIV-1 into cells by blocking the CCR5 receptor . This compound also exhibits anti-inflammatory and antimicrobial activities by modulating signaling pathways and inhibiting the growth of pathogens .
Comparación Con Compuestos Similares
Betulin: Another lupane-type triterpene with similar anti-inflammatory and anticancer properties.
Lupeol: Known for its anti-inflammatory and antioxidant activities.
Betulinic Acid: Exhibits anticancer and antiviral properties.
Uniqueness of Calenduladiol: this compound stands out due to its dual hydroxyl groups at positions 3 and 16, which contribute to its unique bioactivity profile . Its ability to act as a CCR5 antagonist and its diverse range of biological activities make it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
10070-48-1 |
|---|---|
Fórmula molecular |
C30H50O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30+/m0/s1 |
Clave InChI |
AJBZENLMTKDAEK-SKESNUHASA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)C |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C |
Apariencia |
Solid powder |
| 10070-48-1 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Calenduladiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)



![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride](/img/structure/B1668156.png)


![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)




